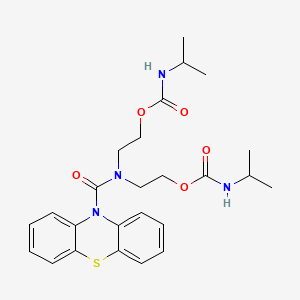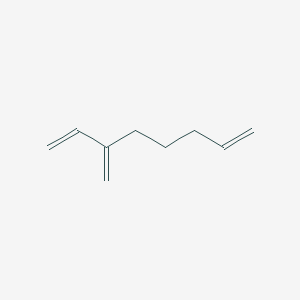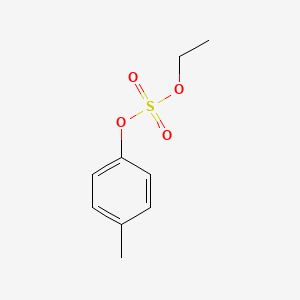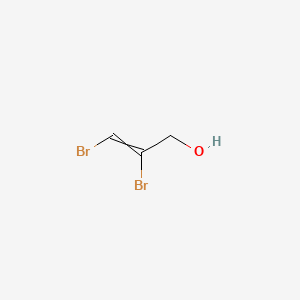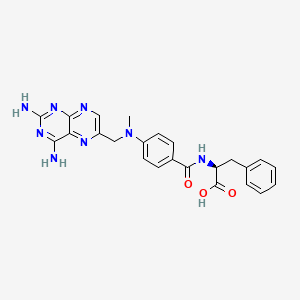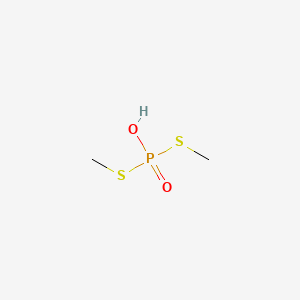![molecular formula C28H56O4S2Sn B14478541 Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] CAS No. 67874-42-4](/img/structure/B14478541.png)
Dibutyltinbis[2-(octanoyloxy)ethylmercaptide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] typically involves the reaction of dibutyltin oxide with 2-(octanoyloxy)ethylmercaptan under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different organotin species.
Substitution: The mercaptide groups can be substituted with other ligands, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibutyltin oxide derivatives, while substitution reactions can produce a wide range of organotin compounds with different functional groups.
Scientific Research Applications
Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of polymers and other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an active ingredient in certain medications.
Industry: It is used in the production of coatings, adhesives, and sealants due to its ability to enhance the properties of these materials.
Mechanism of Action
The mechanism of action of Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and proteins, altering their activity and leading to changes in cellular processes. Its effects are mediated through its ability to form stable complexes with metal ions and other molecules, influencing their reactivity and function.
Comparison with Similar Compounds
Similar Compounds
- Dibutyltin bis(2-ethylhexanoate)
- Dibutyltin dilaurate
- Dibutyltin maleate
- Dibutyltin diacetate
Uniqueness
Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] is unique due to its specific mercaptide ligands, which confer distinct chemical properties and reactivity compared to other dibutyltin compounds
Properties
CAS No. |
67874-42-4 |
|---|---|
Molecular Formula |
C28H56O4S2Sn |
Molecular Weight |
639.6 g/mol |
IUPAC Name |
2-[dibutyl(2-octanoyloxyethylsulfanyl)stannyl]sulfanylethyl octanoate |
InChI |
InChI=1S/2C10H20O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-10(11)12-8-9-13;2*1-3-4-2;/h2*13H,2-9H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
NDXCWZHJPJGIML-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(4-Iodophenyl)diazenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14478462.png)
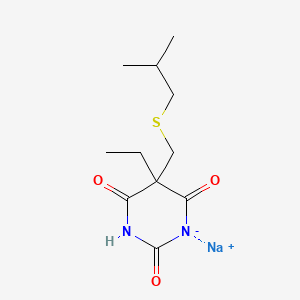

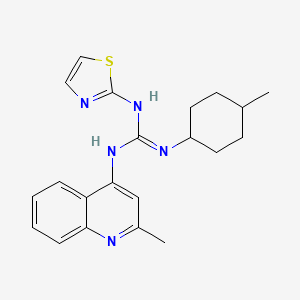
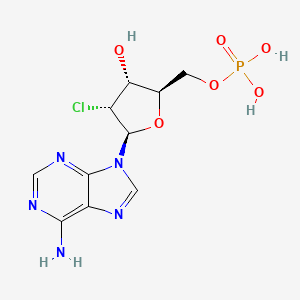
![3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-trien-18-ol](/img/structure/B14478473.png)
